molecular formula C21H26Cl2N2O3 B1675097 Levocetirizindihydrochlorid CAS No. 130018-87-0

Levocetirizindihydrochlorid

Katalognummer: B1675097
CAS-Nummer: 130018-87-0
Molekulargewicht: 425.3 g/mol
InChI-Schlüssel: CUSPGNDCPOVPBA-ZMBIFBSDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Allergy Management

Levocetirizine is effective in alleviating symptoms associated with allergies, including:

  • Watery eyes
  • Runny nose
  • Sneezing
  • Itching (both ocular and nasal)

In clinical studies, levocetirizine has shown significant efficacy in improving quality of life for patients suffering from these symptoms. For instance, a study involving 294 patients with perennial allergic rhinitis demonstrated an 86% improvement in total symptom scores within the first week of treatment compared to placebo .

Chronic Urticaria Treatment

Levocetirizine has been extensively studied for its effectiveness in treating chronic idiopathic urticaria. In a double-blind, placebo-controlled trial, patients receiving levocetirizine reported:

  • A marked reduction in itching severity.
  • A decrease in the number and size of wheals (hives).
  • Improved quality of life scores as measured by the Dermatology Life Quality Index .

The therapeutic effects were observed as early as the first week and persisted throughout the treatment duration, with 53% of patients reporting complete symptom resolution after treatment .

Pharmacological Insights

Levocetirizine's pharmacodynamics indicate that it exhibits rapid onset and prolonged action. It effectively inhibits histamine-induced wheal and flare reactions, demonstrating a higher affinity for H1 receptors compared to its predecessor, cetirizine .

Table 1: Pharmacological Properties of Levocetirizine

PropertyValue
H1 Receptor AffinityKi = 3 nmol/L
Onset of ActionWithin hours
Duration of ActionUp to 24 hours
Common Dosage5 mg once daily

Efficacy in Allergic Rhinitis

A multicenter trial evaluated levocetirizine's effectiveness over eight weeks among patients sensitized to house dust mites. The results indicated significant improvements across all allergy symptoms, including nasal congestion, which is often challenging to treat .

Safety Profile

While generally considered safe, there have been rare reports of adverse effects. A notable case study documented levocetirizine-induced liver injury, highlighting the importance of monitoring liver function during treatment . The patient recovered fully after discontinuation of the drug, emphasizing that while side effects are uncommon, they can occur.

Wirkmechanismus

Target of Action

Levocetirizine dihydrochloride, the active enantiomer of cetirizine, is a selective histamine H1-receptor antagonist . The primary target of Levocetirizine is the histamine H1-receptor . Histamine H1-receptors are found on effector cells in the blood vessels, gastrointestinal and respiratory tracts .

Mode of Action

Levocetirizine selectively inhibits histamine H1 receptors . This action prevents histamine from activating this receptor and causing effects like smooth muscle contraction, increased permeability of vascular endothelium, histidine uptake in basophils, stimulation of cough receptors, and stimulation of flare responses in the nervous system .

Biochemical Pathways

The biochemical pathway affected by Levocetirizine is the histamine pathway. By selectively inhibiting the histamine H1 receptors, Levocetirizine prevents the activation of this receptor by histamine, thereby preventing the downstream effects of histamine activation .

Pharmacokinetics

Levocetirizine is rapidly and extensively absorbed following oral administration . The bioavailability of Levocetirizine is high, and it has a plasma protein binding rate of 90% . Levocetirizine is metabolized in the liver, with 14% of the drug being metabolized by the CYP3A4 enzyme . The biological half-life of Levocetirizine is between 6 to 10 hours . The drug is excreted through the kidneys and in the feces .

Result of Action

The result of Levocetirizine’s action is the relief of symptoms associated with chronic allergic rhinitis and uncomplicated cases of chronic idiopathic urticaria . By blocking the action of histamine, a substance in the body that causes allergic symptoms, Levocetirizine reduces allergy symptoms such as red, itchy, or watery eyes; a runny nose; sneezing; rashes; or reactions to insect bites or stings .

Action Environment

The action, efficacy, and stability of Levocetirizine can be influenced by various environmental factors. For instance, the presence of food does not affect the overall absorption (bioavailability) of Levocetirizine, but it does delay the time to reach peak concentration (Tmax) by 1.25 hours and lowers the peak concentration (Cmax) by 36% . Additionally, the drug’s metabolism and excretion can be affected by the individual’s liver and kidney function . Therefore, individuals with impaired liver or kidney function may require dose adjustments .

Biochemische Analyse

Biochemical Properties

Levocetirizine dihydrochloride has a high affinity for the histamine H1 receptor . It interacts with these receptors, blocking the effects of histamine, a compound that is released in the body during an allergic reaction .

Cellular Effects

Levocetirizine dihydrochloride works by reducing the effects of a natural chemical in the body called histamine . Histamine can produce symptoms such as a runny nose or hives . Levocetirizine dihydrochloride is used to treat symptoms of year-round allergies in adults and children who are at least 6 months old .

Molecular Mechanism

Levocetirizine dihydrochloride, the active enantiomer of cetirizine, is an antihistamine; its principal effects are mediated via selective inhibition of H1 receptors . This means it binds to H1 receptors, preventing histamine from binding and exerting its effects .

Temporal Effects in Laboratory Settings

Levocetirizine dihydrochloride has pharmacodynamically and pharmacokinetically favourable characteristics, including rapid onset of action, high bioavailability, high affinity for and occupancy of the H1-receptor, limited distribution, minimal hepatic metabolism together with minimal untoward effects .

Metabolic Pathways

Levocetirizine dihydrochloride is very poorly metabolised . The metabolic pathways involved in levocetirizine metabolism are oxidation (hydroxylation, O-dealkylation, N-oxidation and N-dealkylation), glucuroconjugation, taurine conjugation and glutathione conjugation with formation of the mercapturic acids .

Transport and Distribution

Levocetirizine dihydrochloride is rapidly and extensively absorbed . The mean apparent volume of distribution (Vz/F) was 26.9 l (0.3 l/kg) indicating that the distribution of levocetirizine is restrictive .

Biologische Aktivität

Levocetirizine dihydrochloride is a second-generation antihistamine primarily used for the treatment of allergic conditions such as allergic rhinitis and chronic urticaria. This article explores its biological activity, mechanisms of action, efficacy in clinical settings, and potential adverse effects based on diverse research findings.

Levocetirizine acts as a selective antagonist of the H1 histamine receptor. By blocking this receptor, it prevents the actions of histamine, which include smooth muscle contraction, increased vascular permeability, and stimulation of sensory nerves. This mechanism contributes to its effectiveness in alleviating symptoms associated with allergic responses .

Pharmacokinetics

  • Absorption : Following a 5 mg oral dose, levocetirizine achieves a maximum concentration (CmaxC_{max}) of approximately 0.27 µg/mL within 0.75 hours (TmaxT_{max}). The area under the curve (AUC) is reported as 2.31 µg*h/mL .
  • Distribution : The volume of distribution is about 0.33 L/kg, and plasma protein binding averages around 96% .
  • Metabolism : Levocetirizine undergoes minimal hepatic metabolism, which reduces the risk of drug interactions .

In Vitro Studies

Levocetirizine has demonstrated several in vitro biological activities:

  • Eosinophil Migration : It inhibits eotaxin-induced eosinophil transendothelial migration through endothelial cell monolayers .
  • Adhesion Inhibition : The drug also inhibits eosinophil adhesion to vascular cell adhesion molecule-1 (VCAM-1) and interferon (IFN)-γ-stimulated keratinocytes .

In Vivo Studies

In vivo studies have shown that levocetirizine:

  • Improves Renal Function : In diabetic rat models, it ameliorates renal oxidative stress and restores nitric oxide bioavailability, indicating potential renoprotective effects .
  • Clinical Efficacy : Multiple clinical trials confirm its effectiveness in reducing symptoms of allergic rhinitis and chronic urticaria. For instance, one study reported significant improvements in pruritus intensity and quality of life scores after four weeks of treatment with levocetirizine compared to placebo .

Case Studies

A notable case study highlighted levocetirizine-induced liver injury in a patient who developed jaundice after two months of treatment. Histological examination revealed portal inflammation and cholestasis, underscoring the need for vigilance regarding potential hepatotoxicity associated with this medication .

Comparative Studies

In comparative studies against other antihistamines like rupatadine:

  • Levocetirizine showed a lower percentage decrease in total nasal symptom scores (TNSS) compared to rupatadine (18.02% vs. 36.67%) during treatment for seasonal allergic rhinitis .
  • However, it still demonstrated significant efficacy in improving quality of life metrics and reducing work productivity impairment due to allergy symptoms .

Summary of Clinical Trials

Study TypeDosageEfficacy OutcomeReference
Double-blind placebo-controlled5 mg dailySignificant reduction in pruritus intensity
Randomized trial5 mg dailyImproved TNSS but less effective than rupatadine
Multicenter study5 mg dailyWell tolerated; no significant efficacy vs placebo

Eigenschaften

CAS-Nummer

130018-87-0

Molekularformel

C21H26Cl2N2O3

Molekulargewicht

425.3 g/mol

IUPAC-Name

2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;hydrochloride

InChI

InChI=1S/C21H25ClN2O3.ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;/h1-9,21H,10-16H2,(H,25,26);1H/t21-;/m1./s1

InChI-Schlüssel

CUSPGNDCPOVPBA-ZMBIFBSDSA-N

SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl

Isomerische SMILES

C1CN(CCN1CCOCC(=O)O)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl

Kanonische SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl

Aussehen

Solid powder

Piktogramme

Irritant; Environmental Hazard

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

(2-(4-((R)-(4-chlorophenyl)phenylmethyl)piperazin-1-yl)ethoxy)acetic acid dihydrochloride
(2-(4-((R)-p-chloro-alpha-phenylbenzyl)-1-piperazinyl)ethoxy)acetic acid
acetic acid, (2-(4-((R)-(4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-
acetic acid, (2-(4-((R)-(4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride
cetirizine (R)-form dihydrochloride
levocetirizine
levocetirizine dihydrochloride
levocetirizine hydrochloride
levocetrizine
UCB-28556
Xusal
Xyzal

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levocetirizine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Levocetirizine dihydrochloride
Reactant of Route 3
Levocetirizine dihydrochloride
Reactant of Route 4
Reactant of Route 4
Levocetirizine dihydrochloride
Reactant of Route 5
Reactant of Route 5
Levocetirizine dihydrochloride
Reactant of Route 6
Reactant of Route 6
Levocetirizine dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.